
1-(2-Iodobenzoyl)piperidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Iodobenzoyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C13H13IN2O It is characterized by the presence of an iodobenzoyl group attached to a piperidine ring, which also bears a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodobenzoyl)piperidine-4-carbonitrile typically involves the following steps:
Formation of the Iodobenzoyl Intermediate: The initial step involves the iodination of benzoyl chloride to form 2-iodobenzoyl chloride.
Piperidine Ring Formation: The 2-iodobenzoyl chloride is then reacted with piperidine to form 1-(2-iodobenzoyl)piperidine.
Introduction of the Carbonitrile Group: Finally, the carbonitrile group is introduced through a reaction with cyanogen bromide or a similar reagent under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 1-(2-Iodobenzoyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can undergo oxidation to form corresponding N-oxides.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed for oxidation reactions.
Major Products:
Substitution: Products include azido or thiocyanato derivatives.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the N-oxide derivative.
科学研究应用
1-(2-Iodobenzoyl)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Iodobenzoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The iodobenzoyl group can interact with enzymes or receptors, leading to modulation of their activity. The carbonitrile group can also participate in binding interactions, influencing the compound’s overall biological activity.
相似化合物的比较
- 1-(2-Bromobenzoyl)piperidine-4-carbonitrile
- 1-(2-Chlorobenzoyl)piperidine-4-carbonitrile
- 1-(2-Fluorobenzoyl)piperidine-4-carbonitrile
Comparison: 1-(2-Iodobenzoyl)piperidine-4-carbonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can lead to different binding interactions and reactivity patterns.
属性
IUPAC Name |
1-(2-iodobenzoyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O/c14-12-4-2-1-3-11(12)13(17)16-7-5-10(9-15)6-8-16/h1-4,10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJNBHGZXBTTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
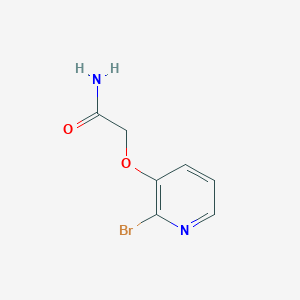
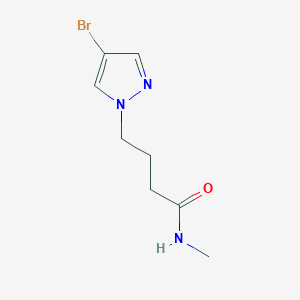
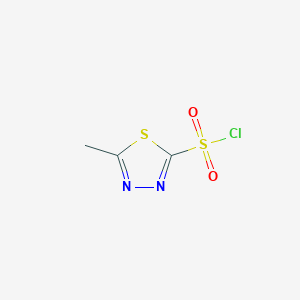
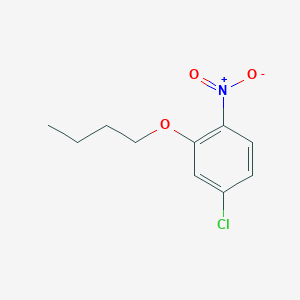
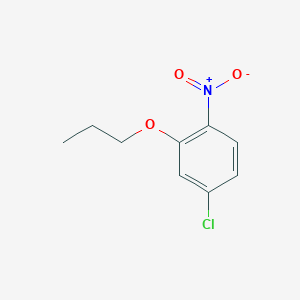
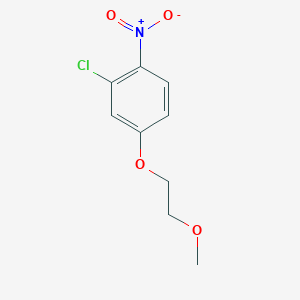

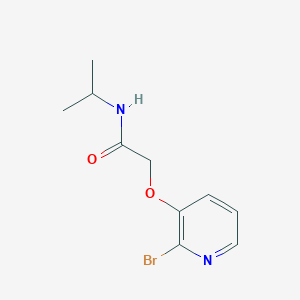
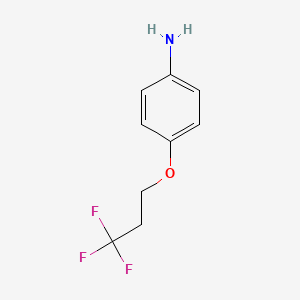
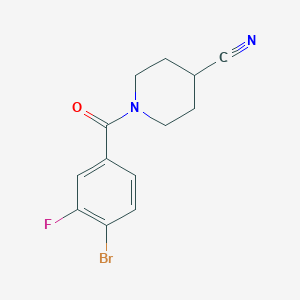
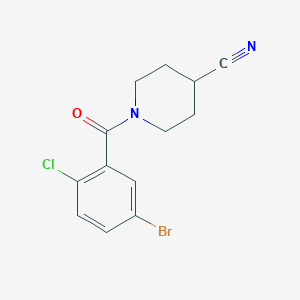
![3-Bromo-N-[(oxan-4-yl)methyl]benzamide](/img/structure/B7942339.png)
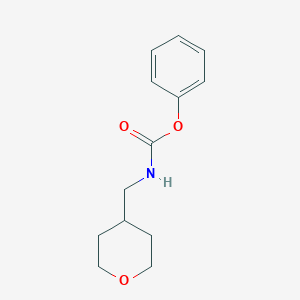
![[(3-Bromo-4-fluorophenyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B7942347.png)
